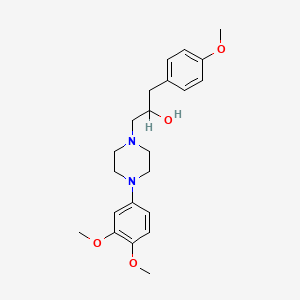
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a dimethoxyphenyl group and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the dimethoxyphenyl and methoxybenzyl groups. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection reactions, and palladium-catalyzed conditions for carbon-carbon bond formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers under acidic conditions can yield deprotected products in moderate to high yields .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols and thiols, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of self-assembled monolayers for electronic and sensor applications.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol involves its ability to act as a protective group, increasing the solubility and stability of the precursor molecules. This is particularly useful in the formation of self-assembled monolayers, where the protective group is cleaved off during monolayer formation .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)benzyl ether: Used as an alternative to p-methoxybenzyl as a protecting group for alcohols.
3,4-(Methylenedioxy)toluene: Used as a cation scavenger for selective cleavage reactions.
Uniqueness
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is unique due to its specific combination of functional groups, which provide both solubility and stability advantages in synthetic applications. Its ability to form stable self-assembled monolayers under specific conditions sets it apart from other similar compounds .
Properties
CAS No. |
74037-82-4 |
|---|---|
Molecular Formula |
C22H30N2O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C22H30N2O4/c1-26-20-7-4-17(5-8-20)14-19(25)16-23-10-12-24(13-11-23)18-6-9-21(27-2)22(15-18)28-3/h4-9,15,19,25H,10-14,16H2,1-3H3 |
InChI Key |
XCJPYHXPVFZWLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


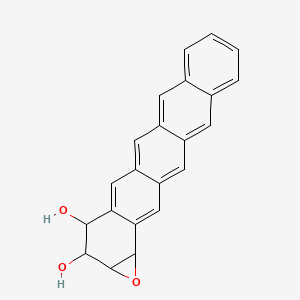
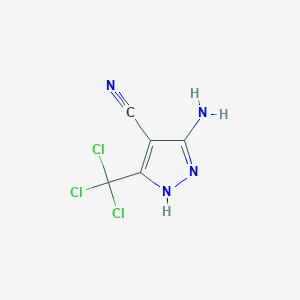
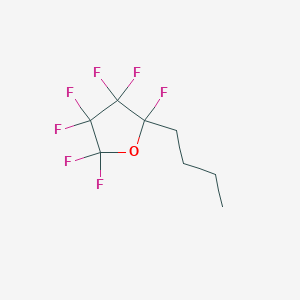
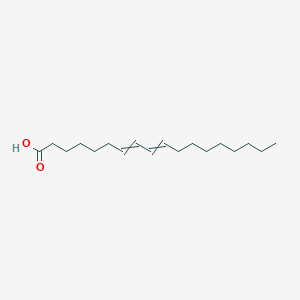
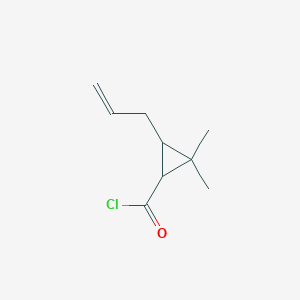
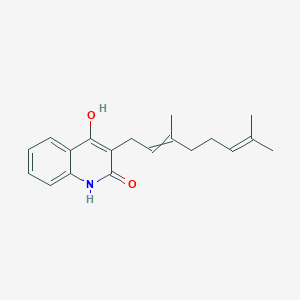
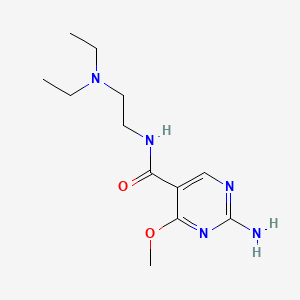
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
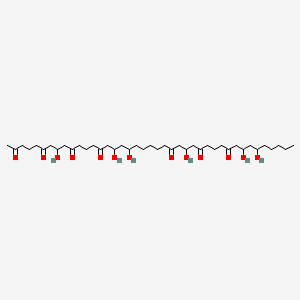
silane](/img/structure/B14454401.png)
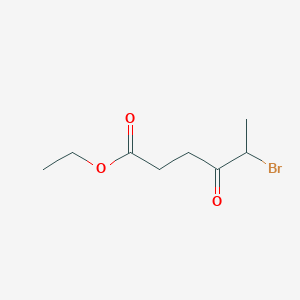
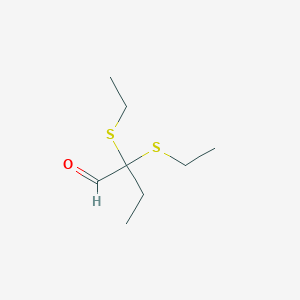
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)

